molecular formula C11H9ClF3NO2 B3087340 3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride CAS No. 117291-26-6

3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride

Cat. No.: B3087340
CAS No.: 117291-26-6
M. Wt: 279.64 g/mol
InChI Key: QJUXCDJANGCSQU-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a phenyl group, a trifluoroacetyl group, and a propanoyl chloride moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of 3-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride typically involves the reaction of 3-phenylpropanoyl chloride with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

3-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: It can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    3-Phenylpropanoyl Chloride: Lacks the trifluoroacetyl group and has different reactivity and applications.

    3-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid: Contains a carboxylic acid group instead of the chloride, leading to different chemical behavior and uses.

    3-Phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the resulting properties and applications.

Properties

IUPAC Name

3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO2/c12-9(17)6-8(7-4-2-1-3-5-7)16-10(18)11(13,14)15/h1-5,8H,6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUXCDJANGCSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196034
Record name β-[(2,2,2-Trifluoroacetyl)amino]benzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117291-26-6
Record name β-[(2,2,2-Trifluoroacetyl)amino]benzenepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117291-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(2,2,2-Trifluoroacetyl)amino]benzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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